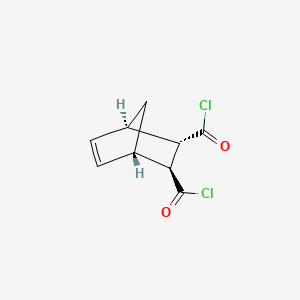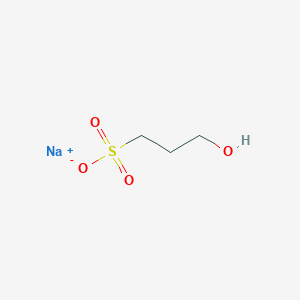
sodium;3-hydroxypropane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-hydroxypropane-1-sulfonate is an organic compound with the molecular formula C3H7NaO4S. It is a sodium salt of 3-hydroxypropane-1-sulfonic acid and is known for its applications in various chemical processes and industries. This compound is characterized by its high solubility in water and its stability under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 3-hydroxypropane-1-sulfonate typically involves the reaction of propylene alcohol with sodium bisulfite. This reaction is carried out in a microchannel reactor under the initiation of an initiator. The process ensures a full reaction and reduces the dosage of acid required .
Industrial Production Methods: In industrial settings, the production of sodium 3-hydroxypropane-1-sulfonate involves an intermittent kettle type reaction. Propylene alcohol and sodium metabisulfite or sodium bisulfite are used as raw materials. The reaction is initiated by an initiator, and the product is then subjected to ion exchange to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-hydroxypropane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can be substituted by other functional groups.
Oxidation Reactions: The compound can be oxidized to form different sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents like thionyl chloride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate are used.
Major Products Formed:
Substitution Reactions: Products include 3-chloro-2-hydroxypropane-1-sulfonate.
Oxidation Reactions: Products include various sulfonic acid derivatives.
Scientific Research Applications
Sodium 3-hydroxypropane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a sulfonating agent in organic synthesis.
Biology: Employed in the preparation of negatively charged probe particles for investigating the nanoporosity of cellulosic fibers.
Medicine: Utilized in the formulation of pharmaceutical excipients.
Industry: Applied in the production of electroplating intermediates, surfactants, and power battery electrolyte additives
Mechanism of Action
The mechanism of action of sodium 3-hydroxypropane-1-sulfonate involves its interaction with various molecular targets. In biological systems, it can modulate the activity of enzymes and receptors by acting as a sulfonating agent. The compound’s sulfonic acid group is highly reactive, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
- Sodium 3-chloro-2-hydroxypropane-1-sulfonate
- Sodium 2-hydroxyethanesulfonate
- Sodium 1-propanesulfonate
Comparison: Sodium 3-hydroxypropane-1-sulfonate is unique due to its hydroxyl group, which imparts specific reactivity and solubility properties. Compared to sodium 3-chloro-2-hydroxypropane-1-sulfonate, it is less reactive in substitution reactions but more stable under various conditions .
Properties
IUPAC Name |
sodium;3-hydroxypropane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O4S.Na/c4-2-1-3-8(5,6)7;/h4H,1-3H2,(H,5,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKVLUWCGPWCQR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



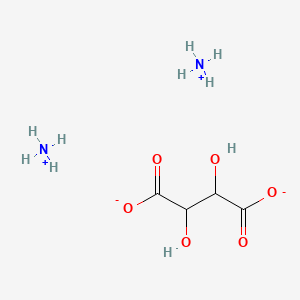
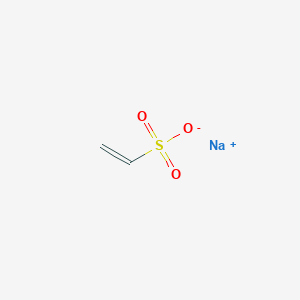


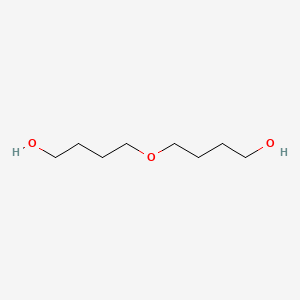

![4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate;2-[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine](/img/structure/B7821119.png)
